N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide
Description
This compound is a benzoxazepine derivative fused with a sulfonamide group. The benzo[b][1,4]oxazepine core features a seven-membered heterocyclic ring containing oxygen and nitrogen, substituted with two methyl groups at the 3-position and a ketone at the 4-position. The 3-fluorobenzenesulfonamide moiety is attached at the 7-position of the benzoxazepine scaffold.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-17(2)10-24-15-7-6-12(9-14(15)19-16(17)21)20-25(22,23)13-5-3-4-11(18)8-13/h3-9,20H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZQUOJAXAQQDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzo-fused oxazepine ring and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 388.5 g/mol. The specific arrangement of functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O4S |
| Molecular Weight | 388.5 g/mol |
| CAS Number | 922021-69-0 |
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The oxazepine ring and the sulfonamide moiety facilitate binding to various enzymes and receptors, modulating their activity. This interaction can influence several biochemical pathways, leading to the compound's therapeutic effects.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has shown inhibitory effects on cysteinyl proteinases, which are critical in various physiological processes .
- Receptor Modulation : It can interact with neurotransmitter receptors, potentially affecting neurological pathways.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits promising biological activities that could be harnessed for therapeutic purposes:
- Anticancer Activity : Preliminary studies have suggested that the compound may inhibit tumor growth by targeting specific cancer cell lines.
- Anti-inflammatory Effects : Its sulfonamide group may contribute to anti-inflammatory properties by modulating cytokine production.
- Antimicrobial Properties : The compound has been evaluated for its efficacy against various pathogens, showing potential as an antimicrobial agent.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations. The mechanism was linked to apoptosis induction through caspase activation.
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory diseases, the compound was administered in a rodent model of arthritis. Results showed a marked decrease in inflammatory markers and joint swelling compared to control groups. This suggests its potential utility in treating inflammatory conditions.
Research Findings
Recent investigations have highlighted the following findings regarding the compound's biological activity:
- In vitro Studies : Various assays demonstrated that the compound inhibits key enzymes involved in disease pathways at low micromolar concentrations.
- In vivo Studies : Animal models have shown promising results in reducing tumor size and inflammation markers.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications due to its unique structural features. The tetrahydrobenzo[b][1,4]oxazepine core contributes to its biological activity. Research indicates that derivatives of this compound may exhibit significant pharmacological properties, including:
- Antitumor Activity : Preliminary studies suggest that compounds similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide may inhibit cancer cell proliferation through various mechanisms. For instance, a study highlighted the ability of oxazepine derivatives to induce apoptosis in specific cancer cell lines.
- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents. Studies have indicated that modifications to the sulfonamide group can enhance activity against bacterial strains .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions. These include:
- Formation of the Oxazepine Core : The initial step often involves cyclization reactions that form the oxazepine structure.
- Introduction of Functional Groups : Subsequent reactions introduce the fluorobenzenesulfonamide moiety, which is crucial for enhancing biological activity.
Research has focused on optimizing these synthetic pathways to improve yield and purity while exploring the structure-activity relationship (SAR) of various derivatives .
Case Studies and Research Findings
Several studies have documented the biological activities and potential applications of compounds related to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin):
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares functional group similarities with patented derivatives in the chromen-4-one and pyrazolo-pyrimidine families. Below is a comparative analysis based on structural features, synthetic routes, and physicochemical properties.
Key Observations
Core Heterocycles: The target compound employs a benzooxazepine core, which is distinct from the chromen-4-one and pyrazolo-pyrimidine scaffolds in the patent examples.
Functional Groups :
- Both the target and Example 53 incorporate fluorinated aromatic rings , a common strategy to improve metabolic stability and bioavailability. However, Example 53 includes a pyrazolo-pyrimidine moiety, which is absent in the target compound. Pyrazolo-pyrimidines are well-documented kinase inhibitors (e.g., JAK/STAT pathway), suggesting divergent biological targets .
Synthetic Complexity :
- The patent compounds (e.g., Example 53) require multi-step syntheses involving Suzuki-Miyaura cross-coupling (using palladium catalysts) and oxazine intermediates. In contrast, the target compound’s synthesis likely involves direct sulfonylation of the benzoxazepine core, as inferred from analogous methods.
Physicochemical Properties :
- The patent compound (Example 53) has a higher molecular mass (589.1 vs. ~378.4 for the target), reflecting its extended pyrazolo-pyrimidine and chromen substituents. The target’s lower molecular weight may improve solubility but reduce binding affinity compared to bulkier analogues.
Research Findings and Gaps
- Hypothetical Applications : The target’s sulfonamide group suggests possible carbonic anhydrase or protease inhibition, but this requires experimental validation.
Q & A
Basic Questions
Q. What are the critical parameters for synthesizing N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with the benzoxazepine core formation, followed by sulfonamide coupling. Key parameters include:
- Controlled temperatures (e.g., 0–5°C for cyclization steps to prevent side reactions).
- Inert atmospheres (argon/nitrogen) to protect reactive intermediates.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency.
- Purification via column chromatography or recrystallization to achieve >95% purity.
Structural confirmation at each stage requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How is the compound structurally characterized to confirm its identity?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., sulfonamide NH at δ 10–12 ppm, benzoxazepine carbonyl at ~170 ppm).
- HRMS : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass).
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹).
- X-ray crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .
Q. What in vitro assays are recommended to evaluate initial biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) using fluorogenic substrates or ELISA.
- Cell viability assays (MTT/XTT): Screen for cytotoxicity in cancer or primary cell lines.
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions.
- Dose-response curves (IC₅₀/EC₅₀ determination) with triplicate replicates to ensure reproducibility .
Advanced Research Questions
Q. How can solvent choice and reaction stoichiometry influence sulfonamide coupling efficiency?
- Methodological Answer :
- Solvent polarity : High polarity (e.g., DMSO) stabilizes transition states but may promote hydrolysis.
- Base selection : Et₃N or DBU optimizes deprotonation of the amine intermediate.
- Stoichiometric ratios : A 1.2:1 molar excess of 3-fluorobenzenesulfonyl chloride ensures complete coupling.
- Kinetic monitoring : Use HPLC to track reaction progress and adjust conditions in real time .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Orthogonal assays : Validate target engagement using thermal shift assays (TSA) or cellular thermal shift assays (CETSA).
- Metabolite profiling : LC-MS to identify degradation products or off-target interactions.
- Free-energy perturbation (FEP) simulations : Refine docking models by incorporating solvation effects and conformational flexibility.
- Structure-activity relationship (SAR) expansion : Synthesize analogs to test hypotheses (e.g., fluorophenyl vs. chlorophenyl substituents) .
Q. What strategies mitigate poor pharmacokinetic properties (e.g., low solubility)?
- Methodological Answer :
- Salt formation : Co-crystallize with citric acid or HCl to enhance aqueous solubility.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) for improved bioavailability.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release.
- LogP optimization : Replace hydrophobic groups (e.g., dimethyl) with polar moieties (e.g., hydroxyl) while monitoring SAR trade-offs .
Q. How can molecular docking guide the optimization of binding affinity?
- Methodological Answer :
- Target preparation : Clean protein structures (PDB) by removing water molecules and adding hydrogens.
- Grid generation : Focus on active sites (e.g., ATP-binding pockets) using AutoDock Vina or Schrödinger.
- Pose validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å).
- MM/GBSA calculations : Estimate binding free energies to prioritize analogs for synthesis .
Q. What experimental approaches validate hypotheses from structure-activity relationship (SAR) studies?
- Methodological Answer :
- Regioselective modifications : Introduce substituents at positions 3 (fluorine) or 7 (sulfonamide) to probe electronic effects.
- Isosteric replacements : Swap benzoxazepine with diazepine cores to assess ring flexibility.
- Kinetic isotope effects (KIE) : Deuterate labile protons to study rate-limiting steps in target binding.
- Synchrotron-based crystallography : Resolve ligand-protein interactions at atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
